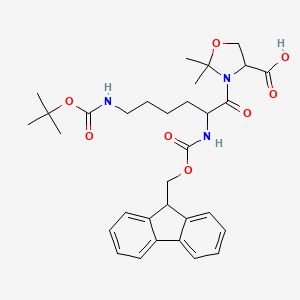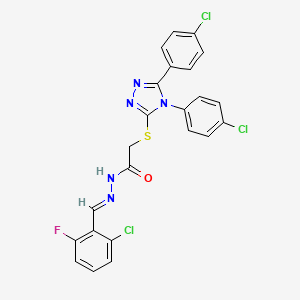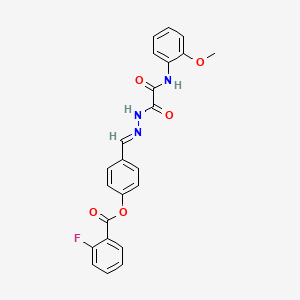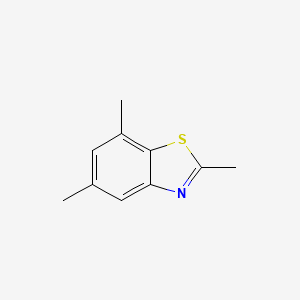
Dichlorobis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis is a term that can refer to various coordination compounds containing two chlorine atoms and a central metal atom. These compounds are often used in various chemical reactions and industrial applications due to their unique properties. The specific structure and properties of this compound compounds can vary depending on the central metal and the ligands attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dichlorobis compounds typically involves the reaction of a metal salt with a ligand in the presence of chlorine. For example, this compound(triphenylphosphine)palladium can be prepared by reacting palladium chloride with triphenylphosphine in ethanol at temperatures between 60 to 70°C under ultrasonic waves . Another method involves the reaction of cobalt(II) chloride hexahydrate with ethylenediamine and hydrogen peroxide to form this compound(ethylenediamine)cobalt(III) chloride .
Industrial Production Methods
Industrial production methods for this compound compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. For example, the production of this compound(triphenylphosphine)palladium involves the use of ethanol solutions and ultrasonic waves to improve the reaction efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
Dichlorobis compounds can undergo various types of chemical reactions, including:
Substitution: Ligand substitution reactions are common, where one ligand in the coordination complex is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound compounds include hydrogen peroxide, ethylenediamine, and various solvents like ethanol and water. Reaction conditions often involve controlled temperatures and the use of ultrasonic waves to enhance reaction rates .
Major Products Formed
The major products formed from the reactions of this compound compounds depend on the specific reaction and conditions. For example, the reaction of this compound(triphenylphosphine)palladium with Grignard reagents can produce various organometallic compounds .
Scientific Research Applications
Dichlorobis compounds have a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of dichlorobis compounds depends on their specific structure and the reactions they are involved in. For example, this compound(triphenylphosphine)palladium acts as a catalyst by facilitating the formation of carbon-carbon bonds in cross-coupling reactions . The molecular targets and pathways involved can vary, but often include interactions with metal centers and ligands.
Comparison with Similar Compounds
Dichlorobis compounds can be compared with other similar coordination compounds, such as:
This compound(dimethylsulfoxide)copper(II): Similar in structure but with different metal and ligands, leading to different properties and applications.
This compound(ethylanthranilatonicotinamide)zinc(II): Another coordination compound with unique structural and functional properties.
These comparisons highlight the uniqueness of this compound compounds in terms of their specific metal-ligand interactions and resulting chemical properties.
Properties
Molecular Formula |
C20H40Cl4P2Pd |
|---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
tert-butyl-chloro-cyclohexylphosphane;dichloropalladium |
InChI |
InChI=1S/2C10H20ClP.2ClH.Pd/c2*1-10(2,3)12(11)9-7-5-4-6-8-9;;;/h2*9H,4-8H2,1-3H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
DRXHKPYIVMSKLH-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)P(C1CCCCC1)Cl.CC(C)(C)P(C1CCCCC1)Cl.Cl[Pd]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile](/img/structure/B12050095.png)
![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine](/img/structure/B12050106.png)
![6-Amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12050111.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B12050115.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12050120.png)
![1-[(E)-(2-chlorophenyl)methylideneamino]-3-ethylthiourea](/img/structure/B12050126.png)

